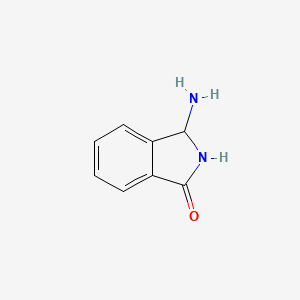

3-Aminoisoindolin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives has been reported in various studies. For instance, the reactions of 3-acetoxy-2-acetyl(cyanoacetyl)aminoisoindolin-1-one with o-tosylaminobenzaldehyde and o-mesylaminobenzaldehyde morpholinals lead to a mixture of 2-(2-aminoquinoline-3-carboxamido)-3-morpholinoisoindolin-1-one . Another study reported the synthesis of 3-aminoisoindolinones and 3-diarylmethyleneisoindolinones through Rhodium-catalyzed C–H activation/annulation reactions of ketenimines with N-methoxybenzamides .Molecular Structure Analysis

Isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors against Gastric Carcinoma . The study conducted various molecular modeling studies by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .Chemical Reactions Analysis

The chemical reactions involving isoindolin-1-one derivatives have been explored in several studies. For example, a small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . Another study reported Rhodium-catalyzed C–H activation/annulation reactions of ketenimines with N-methoxybenzamides, which furnished 3-aminoisoindolin-1-ones and 3-(diarylmethylene)isoindolin-1-ones .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

3-Aminoisoindolin-1-one and its derivatives have gained significant attention for their potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of these compounds are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

These compounds have also found applications in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose .

Colorants and Dyes

3-Aminoisoindolin-1-one is used in the production of colorants and dyes . The isoindoline nucleus and carbonyl groups at positions 1 and 3 contribute to their color properties .

Polymer Additives

These compounds are used as additives in polymers . They can enhance the properties of the polymer, making it more suitable for specific applications .

Organic Synthesis

3-Aminoisoindolin-1-one plays a crucial role in organic synthesis . It’s involved in various synthetic strategies to access N-isoindoline-1,3-diones derivatives .

Photochromic Materials

These compounds have applications in the development of photochromic materials . These materials change color in response to light, and 3-Aminoisoindolin-1-one contributes to this property .

PI3Kγ Inhibitors

Isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors . Molecular modeling studies have been conducted to understand their inhibitory action .

Synthesis of Quinoline Derivatives

3-Aminoisoindolin-1-one has been used in the synthesis of phthalimidines linked to quinoline derivatives . This synthesis process involves complex reactions and offers unique advantages .

Wirkmechanismus

Target of Action

3-Aminoisoindolin-1-one is a derivative of isoindoline-1-one, a class of compounds that have been found to have diverse biological activities Isoindoline-1-one derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-Aminoisoindolin-1-one may also interact with various biological targets.

Mode of Action

Isoindoline-1-one derivatives have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Aminoisoindolin-1-one may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Isoindoline-1-one derivatives have been found to inhibit the pi3k/akt/mtor pathway , which is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Therefore, it is possible that 3-Aminoisoindolin-1-one may also affect this pathway or similar biochemical pathways.

Result of Action

Isoindoline-1-one derivatives have been found to exhibit diverse biological activities , suggesting that 3-Aminoisoindolin-1-one may have similar effects at the molecular and cellular level.

Safety and Hazards

The safety data sheet for 3-Aminoisoindolin-1-one suggests that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

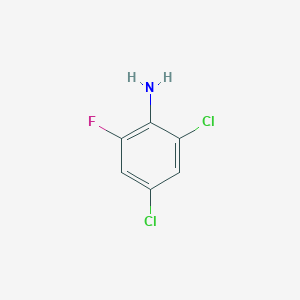

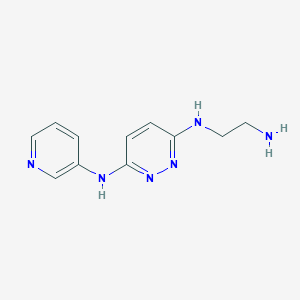

IUPAC Name |

3-amino-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4,7H,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVJFMACICVAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoisoindolin-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

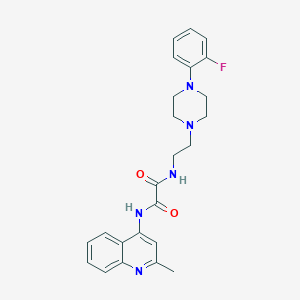

![(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2715266.png)

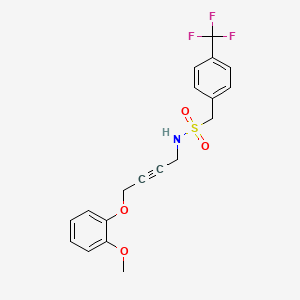

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-propylpentanamide](/img/structure/B2715269.png)

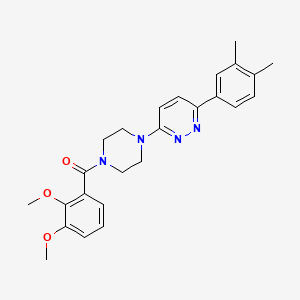

![N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2715275.png)